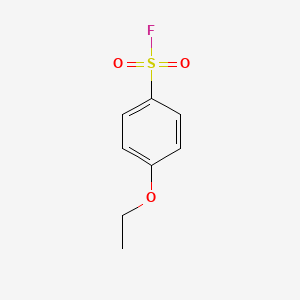

4-Ethoxybenzene-1-sulfonyl fluoride

描述

Contextualization within the Sulfonyl Fluoride (B91410) Class and Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

4-Ethoxybenzene-1-sulfonyl fluoride belongs to the sulfonyl fluoride class of compounds, which are characterized by the presence of a -SO₂F functional group attached to an organic residue. In this specific case, the sulfonyl fluoride group is bonded to a benzene (B151609) ring that is also substituted with an ethoxy group (-OCH₂CH₃) at the para position.

The primary significance of sulfonyl fluorides in contemporary chemistry is their role as key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. SuFEx is a powerful click chemistry platform that relies on the robust yet selectively reactive nature of the sulfur-fluorine bond in hexavalent sulfur compounds. Unlike their sulfonyl chloride counterparts, which can be prone to reduction, sulfonyl fluorides exhibit remarkable stability. They are generally resistant to hydrolysis, oxidation, and reduction, yet their sulfur atom can readily undergo nucleophilic substitution under specific catalytic conditions. This controlled reactivity makes them ideal for constructing complex molecules with high precision and efficiency.

The reactivity of aryl sulfonyl fluorides in SuFEx reactions is influenced by the electronic nature of the substituents on the aromatic ring. The ethoxy group in this compound is an electron-donating group, which can modulate the electrophilicity of the sulfur center. This electronic property is a key consideration in its potential applications within SuFEx chemistry, influencing reaction rates and conditions required for efficient transformations.

Historical Perspective on Aryl Sulfonyl Fluoride Research and its Evolution

The study of aryl sulfonyl fluorides dates back to the early 20th century. Initial research focused on the fundamental synthesis and reactivity of these compounds. A common early method for their preparation involved the fluorination of the corresponding aryl sulfonyl chlorides using fluoride salts.

For much of the 20th century, aryl sulfonyl fluorides were often seen as less reactive and therefore less synthetically useful than the more common sulfonyl chlorides. However, their inherent stability also meant they were investigated in applications where resistance to degradation was paramount.

The perception of aryl sulfonyl fluorides underwent a significant transformation with the advent of SuFEx chemistry, introduced as a new click reaction category. This conceptual shift highlighted the "dormant" reactivity of the S-F bond, which could be "awakened" under the right conditions. This has led to a renaissance in aryl sulfonyl fluoride research, with a focus on developing new catalytic systems to facilitate their reaction with a wide range of nucleophiles. Modern synthetic methods now also include the direct synthesis from various sulfur-containing starting materials or via transition metal-catalyzed reactions, expanding the accessibility and diversity of this class of compounds.

Scope and Significance of this compound in Academic Investigations

While extensive research has been conducted on the broader class of aryl sulfonyl fluorides, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. However, based on its chemical structure and the well-established reactivity of related compounds, its scope and significance in academic investigations can be inferred.

This compound serves as a valuable building block in organic synthesis. The presence of the reactive sulfonyl fluoride handle allows for its incorporation into larger molecules through SuFEx ligation. The ethoxy group, in addition to electronically influencing the sulfonyl fluoride group, provides a site for potential further functionalization and can impact the solubility and physical properties of the resulting derivatives.

In the context of medicinal chemistry and chemical biology, aryl sulfonyl fluorides are recognized as important "warheads" for the design of covalent inhibitors and chemical probes. These compounds can form stable covalent bonds with nucleophilic amino acid residues (such as lysine (B10760008), tyrosine, serine, and histidine) in proteins. The selectivity of this interaction is often dictated by the substituents on the aryl ring. Therefore, this compound represents a potential scaffold for the development of targeted covalent modifiers of protein function. The ethoxy group can influence binding affinity and specificity within a protein's active site.

The compound's significance lies in its potential to contribute to the construction of diverse molecular architectures and to serve as a tool for probing biological systems. Its specific reactivity profile, influenced by the para-ethoxy substituent, makes it a distinct member of the aryl sulfonyl fluoride family, with the potential for unique applications in the synthesis of novel materials and bioactive molecules. Further explicit investigation of this compound in academic research would be necessary to fully elucidate its specific contributions and applications.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 4-Methoxybenzenesulfonyl fluoride |

| CAS Number | 402-56-2 | 368-91-2 sigmaaldrich.com |

| Molecular Formula | C₈H₉FO₃S | C₇H₇FO₃S sigmaaldrich.com |

| Molecular Weight | 204.22 g/mol | 190.19 g/mol sigmaaldrich.com |

| Appearance | Data not available | Liquid sigmaaldrich.com |

| Density | Data not available | 1.339 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Data not available | n20/D 1.514 (lit.) |

Structure

3D Structure

属性

IUPAC Name |

4-ethoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUVUODHVGFJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301299 | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-56-2 | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxybenzene 1 Sulfonyl Fluoride and Analogues

Strategies for Carbon-Sulfur(VI)-Fluorine Bond Formation

The construction of the C-S(VI)-F bond is the cornerstone of synthesizing 4-ethoxybenzene-1-sulfonyl fluoride (B91410). Several key strategies have been developed, ranging from traditional nucleophilic substitution to modern transition-metal catalyzed reactions.

Fluoride-Chloride Exchange from Sulfonyl Chlorides

One of the most conventional and straightforward methods for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride ion from a corresponding sulfonyl chloride precursor. This fluoride-chloride exchange is typically achieved using a fluoride salt.

A simple and mild method for this transformation involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone. nih.gov This approach offers high yields for a broad range of sulfonyl chlorides, including those with functional groups like phenols and anilines. nih.gov The presence of water has been shown to accelerate the reaction, although an excess can be detrimental to the conversion. nih.gov This method avoids the need for harsh reagents or catalysts and allows for a simple workup procedure. nih.gov

General Reaction Conditions for Fluoride-Chloride Exchange:

| Parameter | Condition |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Solvent System | Water/Acetone |

| Temperature | Mild (typically room temperature to gentle heating) |

| Reaction Time | 2-4 hours |

| Precursor | 4-Ethoxybenzene-1-sulfonyl chloride |

Direct Fluorosulfonylation Reactions

More recent advancements have focused on the direct introduction of the fluorosulfonyl group (-SO2F) onto an aromatic ring, bypassing the need for a pre-functionalized sulfonyl chloride. These methods often involve radical or transition-metal-catalyzed pathways.

Radical fluorosulfonylation has emerged as a promising method for the synthesis of sulfonyl fluorides. nih.govharvard.edu These pathways often utilize a radical precursor to generate a fluorosulfonyl radical (•SO2F), which then reacts with the aromatic substrate. One approach involves the use of 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts as redox-active radical precursors under photoredox conditions. harvard.edu This method is particularly effective for the fluorosulfonylation of olefins. harvard.edu While direct radical fluorosulfonylation of ethoxybenzene to form 4-ethoxybenzene-1-sulfonyl fluoride is not explicitly detailed in the provided results, the general principles of radical aromatic substitution suggest its potential applicability.

A general and practical copper-catalyzed fluorosulfonylation of arenediazonium salts has been developed for the synthesis of a wide range of arenesulfonyl fluorides. cas.cnorganic-chemistry.org This method utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient sulfonyl source and potassium hydrogen fluoride (KHF2) as the fluorine source. cas.cnorganic-chemistry.org The reaction proceeds under mild conditions and does not require an additional oxidant. cas.cnorganic-chemistry.org The electronic nature of the substituent on the arenediazonium salt influences the reaction mechanism. For electron-donating groups, such as the ethoxy group in 4-ethoxybenzenediazonium salts, a copper-catalyzed pathway is favored. organic-chemistry.org

Typical Reaction Conditions for Copper-Catalyzed Fluorosulfonylation:

| Component | Reagent/Condition |

| Aryl Source | 4-Ethoxybenzenediazonium salt |

| Sulfonyl Source | 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) |

| Fluorine Source | Potassium hydrogen fluoride (KHF2) |

| Catalyst | Copper(II) chloride (CuCl2) |

| Ligand | 6,6′-dimethyl-2,2′-dipyridyl |

| Solvent | Acetonitrile (MeCN) |

| Atmosphere | Argon (Ar) |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

An organobismuth(III)-catalyzed method provides a pathway for the synthesis of aryl sulfonyl fluorides from the corresponding aryl boronic acids. This redox-neutral process utilizes an organobismuth(III) complex with a bis-aryl sulfone ligand backbone. The catalytic cycle involves the insertion of sulfur dioxide into a Bi-C bond, forming a bismuth sulfinate intermediate. This method demonstrates broad substrate scope, accommodating various aryl and heteroaryl boronic acids.

General Reaction Scheme for Organobismuth(III)-Catalyzed Fluorosulfonylation:

| Reactant | Reagents | Product |

| 4-Ethoxyphenylboronic acid | SO2, Selectfluor, Organobismuth(III) catalyst | This compound |

Fluorination of Other Sulfur-Containing Precursors

The conversion of various sulfur-containing functional groups into the sulfonyl fluoride moiety is a cornerstone of modern synthetic chemistry. These methods provide alternative routes to access sulfonyl fluorides from readily available starting materials.

The direct conversion of primary sulfonamides to sulfonyl fluorides represents an efficient synthetic strategy. This transformation can be achieved by activating the sulfonamide with a pyrylium salt, followed by an in-situ halogen exchange. A notable example involves the use of pyrylium tetrafluoroborate (Pyry-BF4) and a chloride source, such as magnesium chloride, to form an intermediate sulfonyl chloride. This intermediate is then converted to the corresponding sulfonyl fluoride by the addition of a fluoride source like potassium fluoride. This method is characterized by its mild reaction conditions and high chemoselectivity, making it suitable for complex molecules.

A general representation of this transformation is the conversion of a primary sulfonamide to a sulfonyl fluoride, which has been demonstrated with complex drug molecules. While a specific example for 4-ethoxybenzenesulfonamide is not detailed in the provided literature, the methodology is applicable to a wide range of structurally diverse primary sulfonamides.

Table 1: Illustrative Conversion of a Primary Sulfonamide to a Sulfonyl Fluoride (Based on a general methodology)

| Starting Material | Reagents | Product | Yield |

| 4-Ethoxybenzenesulfonamide | 1. Pyrylium tetrafluoroborate, MgCl₂ 2. KF | This compound | Not Reported |

Sulfonic acids and their salts are stable and readily accessible starting materials for the synthesis of sulfonyl fluorides. A one-pot, two-step procedure has been developed that avoids the use of harsh reagents. This method typically involves the in-situ formation of a sulfonyl chloride from the sulfonic acid, followed by a chloride-fluoride exchange.

One effective protocol utilizes cyanuric chloride as a chlorinating agent in the presence of a phase-transfer catalyst, such as tetramethylammonium chloride (TMAC) for sulfonic acids or tetra-n-butylammonium bromide (TBAB) for sulfonates. The subsequent addition of potassium bifluoride (KHF₂) facilitates the conversion to the sulfonyl fluoride. This transition-metal-free method is noted for its high efficiency and compatibility with a range of functional groups under mild conditions nih.gov.

Table 2: One-Pot Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids (Adapted from a general procedure) nih.gov

| Substrate (Sulfonic Acid) | Product | Isolated Yield (%) |

| 4-Methylbenzenesulfonic acid | 4-Methylbenzenesulfonyl fluoride | 95 |

| 4-Methoxybenzenesulfonic acid | 4-Methoxybenzenesulfonyl fluoride | 92 |

| 4-Chlorobenzenesulfonic acid | 4-Chlorobenzenesulfonyl fluoride | 85 |

| 4-Nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonyl fluoride | 45 |

Based on this methodology, 4-ethoxybenzenesulfonic acid is expected to convert to this compound in high yield.

Sulfonyl imidazoles have emerged as stable and storable precursors for the synthesis of sulfonyl fluorides. These intermediates can be readily converted to the desired sulfonyl fluoride through an imidazole-to-fluorine exchange reaction. This transformation is typically mediated by a combination of a weak acid, such as acetic acid, and a fluoride source like potassium bifluoride (KF₂H). This single-step procedure is advantageous as it avoids the use of more reactive and less stable sulfonyl chloride intermediates, offering good to excellent yields for a variety of sulfonyl fluoride analogues nih.gov.

Electrochemical synthesis offers a green and mild alternative for the preparation of sulfonyl fluorides. This approach often utilizes readily available thiols or disulfides as starting materials and an inexpensive and safe fluoride source like potassium fluoride (KF). The reaction is typically carried out in an undivided cell with graphite and stainless-steel electrodes. Anodic oxidation of the thiol or disulfide in the presence of KF leads to the formation of the corresponding sulfonyl fluoride. This method avoids the need for stoichiometric chemical oxidants and demonstrates a broad substrate scope, tolerating a variety of functional groups semanticscholar.orgnih.gov.

Kinetic studies on analogous reactions suggest a rapid initial oxidation of the thiophenol to the corresponding disulfide, which is then further oxidized to the sulfonyl fluoride nih.gov. The presence of electron-donating groups, such as an ethoxy group, on the aromatic ring is generally well-tolerated in such electrochemical transformations.

Table 3: Substrate Scope of Electrochemical Sulfonyl Fluoride Synthesis from Thiols (Adapted from a general study) nih.gov

| Thiol Substrate | Product | Isolated Yield (%) |

| Thiophenol | Benzenesulfonyl fluoride | 75 |

| 4-Methylthiophenol | 4-Methylbenzenesulfonyl fluoride | 82 |

| 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 79 |

| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 68 |

It is anticipated that 4-ethoxythiophenol would undergo this electrochemical conversion to yield this compound in good yield.

Functional Group Compatibility and Late-Stage Functionalization Approaches

A significant advantage of modern synthetic methods for sulfonyl fluorides is their compatibility with a wide range of functional groups. This tolerance is crucial for the late-stage functionalization (LSF) of complex molecules, a strategy that introduces chemical modifications at the final stages of a synthetic sequence. LSF is a powerful tool in drug discovery and materials science as it allows for the rapid generation of analogues from a common advanced intermediate rsc.orgnih.govnih.gov.

The aforementioned synthetic methods, including the use of pyrylium salts for sulfonamide conversion, one-pot procedures from sulfonic acids, and electrochemical approaches, generally exhibit good functional group tolerance. For instance, electron-donating and withdrawing groups, halogens, and protected amines are often compatible with these reaction conditions.

The robust nature of the sulfonyl fluoride group itself makes it an excellent handle for LSF. Once installed, the sulfonyl fluoride can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for the facile introduction of a wide array of functionalities. While specific examples of late-stage functionalization using this compound as the reagent were not found in the provided search results, the principle is broadly applicable. A complex bioactive molecule containing a nucleophilic group (e.g., a phenol (B47542) or an amine) could be coupled with this compound in a late-stage step to introduce the 4-ethoxyphenylsulfonyl moiety, potentially modulating the biological activity or physicochemical properties of the parent molecule.

Applications in Chemical Biology and Biomedical Research

Covalent Protein Modification and Activity-Based Probes

The ability of aryl sulfonyl fluorides to covalently label proteins has made them invaluable as activity-based protein profiling (ABPP) probes. These probes are designed to report on the functional state of enzymes and other proteins directly in complex biological systems, aiding in target identification and validation. nih.govnih.gov

Aryl sulfonyl fluorides are exceptionally versatile "warheads" because they are not limited to reacting with cysteine, the most common target for covalent inhibitors. Instead, they can form covalent bonds with a range of nucleophilic amino acid residues, with the specific reactivity being highly dependent on the local protein microenvironment which can enhance the nucleophilicity of a particular residue. nih.govnih.govnih.gov This context-dependent reactivity allows for highly specific labeling. nih.gov The primary amino acid targets include tyrosine, serine, threonine, lysine (B10760008), histidine, and to a lesser extent, cysteine. nih.govrsc.orgjenabioscience.com

Tyrosine, Serine, and Threonine: The oxophilic nature of the sulfonyl fluoride (B91410) warhead makes it particularly reactive with the hydroxyl groups of these residues. nih.gov The rational targeting of tyrosine has been demonstrated in the active site of the mRNA-decapping scavenger enzyme (DcpS). nih.govcapes.gov.br Serine targeting is a hallmark of sulfonyl fluorides, first observed in their inhibition of serine proteases where they react with the catalytic serine. nih.govnih.gov

Lysine: The amine side chain of lysine can also be targeted. Structure-based design has led to sulfonyl fluoride ligands that covalently modify Lysine-15 in the thyroxine-binding site of transthyretin (TTR), a protein implicated in amyloidosis. nih.govnih.gov

Histidine: The imidazole (B134444) side chain of histidine is another key target. Sulfonyl fluoride probes have been developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a key target in protein degradation therapies. nih.govrsc.org

Cysteine: While sulfonyl fluorides can react with cysteine, the resulting S-sulfonylcysteine adducts have been found to be unstable, limiting their utility for durable protein modification at this residue. researchgate.net

| Amino Acid Residue | Reactive Group | Example Protein Target(s) | Reference |

|---|---|---|---|

| Tyrosine | Hydroxyl (-OH) | DcpS | nih.govcapes.gov.br |

| Serine | Hydroxyl (-OH) | Serine Proteases (e.g., Chymotrypsin, hNE), DcpS (non-catalytic) | nih.govnih.gov |

| Threonine | Hydroxyl (-OH) | General targetable residue | nih.govrsc.org |

| Lysine | Amine (-NH2) | Transthyretin (TTR), FGFR1 Kinase | nih.govresearchgate.net |

| Histidine | Imidazole | Cereblon (CRBN) | nih.govrsc.org |

| Cysteine | Thiol (-SH) | General target, but forms unstable adducts | researchgate.net |

The design of sulfonyl fluoride chemical probes is a cornerstone of modern chemical biology. researchgate.net A typical probe consists of the sulfonyl fluoride "warhead" attached to a scaffold that provides affinity and selectivity for the protein target. nih.gov Modern probe design frequently incorporates a "clickable" chemical handle, such as a terminal alkyne or azide, which allows for downstream applications like fluorescent imaging or affinity purification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.govnih.govnih.gov

The synthesis of these probes leverages the chemical stability of the sulfonyl fluoride group, which can withstand a variety of reaction conditions. nih.gov A common synthetic route involves the conversion of an aryl bromide to a benzyl (B1604629) sulfide, which is then oxidized to the corresponding sulfonyl chloride. The final step is the conversion of the sulfonyl chloride to the more stable and selectively reactive sulfonyl fluoride, often using a fluoride source like potassium fluoride. nih.gov This methodology has been used to create toolboxes of highly functionalized aryl sulfonyl fluoride monomers, enabling the rapid synthesis of diverse chemical probes. nih.gov

To enhance the efficiency and selectivity of protein labeling, researchers have developed multivalent probes. nih.govresearchgate.net This strategy involves attaching multiple electrophilic groups, such as aryl sulfonyl fluorides, along with a ligand for a target protein, onto a common scaffold like a gold nanoparticle. nih.govresearchgate.net In comparative studies, the aryl sulfonyl fluoride group was identified as the most efficient and selective protein-reactive group among several tested electrophiles. nih.gov A multivalent probe featuring an aryl sulfonyl fluoride achieved selective affinity labeling of a target protein in a complex cell lysate at nanomolar concentrations. nih.govresearchgate.net Mass spectrometry analysis revealed that these multivalent probes can modify multiple amino acid residues within the ligand's binding site, highlighting their utility for covalently capturing and identifying unknown protein targets. nih.govresearchgate.net

Development of Covalent Enzyme Inhibitors and Modulators

The ability of sulfonyl fluorides to form permanent covalent bonds with key amino acid residues has been extensively leveraged to develop potent and selective enzyme inhibitors. nih.govnih.gov Covalent inhibition offers potential advantages over reversible inhibition, including increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are otherwise difficult to drug. nih.govnih.gov

Aryl and alkyl sulfonyl fluorides have a long history as covalent inhibitors of serine proteases. nih.govchemrxiv.org For example, an agnostic screen of a library of SuFEx-able compounds identified benzene-1,2-disulfonyl fluoride as a selective and covalent inhibitor of human neutrophil elastase (hNE), a key protease involved in inflammatory diseases. nih.gov The inhibition was shown to be permanent, as enzyme activity was not recovered after dialysis. chemrxiv.org Further derivatization of this initial hit led to more potent inhibitors. nih.gov Similarly, sulfonyl fluoride-based probes have been used to covalently inhibit the mRNA decapping enzyme DcpS by targeting active-site tyrosine residues. nih.gov This approach not only validates the enzyme as a target but also provides tools to measure target engagement in cells. nih.govnih.gov

| Inhibitor/Probe | Enzyme Target | Target Residue | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Benzene-1,2-disulfonyl fluoride | Human Neutrophil Elastase (hNE) | Serine | 24 ± 1 | nih.govchemrxiv.org |

| 2-Triflyl benzenesulfonyl fluoride | Human Neutrophil Elastase (hNE) | Serine | 1.1 ± 0.1 | nih.gov |

| m-FSBA | FGFR1 Kinase | Lysine | N/A | researchgate.net |

| SF-p1-yne (alkyne probe) | DcpS | Tyrosine | N/A | nih.govsci-hub.se |

| PSF-1 | 20S Proteasome (β2 subunit) | Serine | N/A | nih.gov |

Applications in Drug Discovery and Development

The unique properties of the sulfonyl fluoride warhead have cemented its role in modern drug discovery, moving beyond simple probes to the development of therapeutic candidates. researchgate.netnih.govnih.govdp.tech This functional group enables the expansion of the "druggable" proteome by targeting residues other than cysteine, which is often absent in binding sites of interest. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and drug-like properties of lead compounds. For sulfonyl fluoride-based ligands, SAR explores how modifications to the molecular scaffold affect binding affinity and covalent reactivity. nih.gov

hNE Inhibitors: In the development of hNE inhibitors, SAR studies on the initial benzene-1,2-disulfonyl fluoride hit showed that replacing one sulfonyl fluoride group with other substituents could dramatically improve potency. For instance, conversion to an ortho-triflyl group resulted in a more than 20-fold increase in inhibitory activity. nih.gov

Cereblon Modulators: Extensive SAR studies have been conducted on sulfonyl fluoride-containing modulators of cereblon (CRBN). Researchers found that incorporating a sulfonyl fluoride warhead onto an isoindoline (B1297411) scaffold, which otherwise binds weakly to CRBN, could rescue potent binding by forming a covalent bond with His353. nih.gov This work led to the discovery of a reversible molecular glue that retained high affinity and potent biological activity, demonstrating how covalent probes can guide the design of improved non-covalent drugs. nih.govrsc.org

Keap1-Nrf2 Inhibitors: In the design of inhibitors for the Keap1-Nrf2 protein-protein interaction, SAR studies on a series of 1,4-bis(arylsulfonamido)benzene derivatives revealed that specific substitutions on the core scaffold were critical for inhibitory potency. A naphthalene (B1677914) scaffold with a 2-(4-fluorobenzyloxy) substitution was found to be the most potent inhibitor in the series. nih.gov

| Target | Scaffold | Key SAR Finding | Reference |

|---|---|---|---|

| Human Neutrophil Elastase (hNE) | Benzenesulfonyl fluoride | Substitution of an ortho-SO₂F with an ortho-triflyl group increased IC₅₀ from 24 µM to 1.1 µM. | nih.gov |

| Cereblon (CRBN) | Isoindoline | Incorporating a sulfonyl fluoride warhead onto a weak-binding scaffold rescued potent binding (IC₅₀ 71 nM) via covalent modification of His353. | nih.gov |

| Keap1-Nrf2 PPI | Naphthalene-N,N'-diacetic acid | A 2-(4-fluorobenzyloxy) substituent on the naphthalene core yielded the most potent inhibition (IC₅₀ = 14.2 nM). | nih.gov |

Late-Stage Functionalization of Biologically Active Molecules

Late-stage functionalization (LSF) is a powerful chemical strategy that introduces functional groups into complex molecules, such as drugs and natural products, in the final steps of synthesis. This approach accelerates the discovery of new bioactive compounds by allowing for rapid diversification and property enhancement without needing to redesign the entire synthesis. researchgate.net

One of the key transformations in LSF is the conversion of phenolic hydroxyl groups, which are common in bioactive molecules, into their corresponding arylfluorosulfate derivatives. This is often achieved through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of highly reliable and selective reactions. nih.gov The direct deoxymethylation of phenolic hydroxyl groups, for instance, can be a challenging but crucial modification, and strategies using reagents like sulfuryl fluoride (SO2F2) have proven effective. researchgate.net By converting a phenol (B47542) to an arylfluorosulfate like 4-ethoxybenzene-1-sulfonyl fluoride, researchers can significantly alter a molecule's properties to identify new hits with improved characteristics. nih.gov The sulfonyl fluoride moiety itself is a robust connective handle that can undergo further selective SuFEx reactions, making it a versatile tool for LSF. nih.gov

Strategies for Enhancing Metabolic Stability and Bioavailability via Fluorination

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacokinetic profile. nih.govtandfonline.com Fluorination can significantly improve metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.net

Strategic fluorination can enhance a molecule's properties in several ways:

Blocking Metabolic Sites: The carbon-fluorine bond is stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can block oxidation by metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life. tandfonline.comresearchgate.net

Altering Physicochemical Properties: As the most electronegative element, fluorine's presence can alter a molecule's electron distribution, which affects its acidity (pKa), lipophilicity, and membrane permeability. tandfonline.comrsc.org Modulating these properties can lead to improved absorption and bioavailability. nih.gov For example, reducing the basicity of a nearby functional group can enhance membrane passage. tandfonline.com

Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole interactions, which can increase the binding affinity and potency of a drug. researchgate.net

Incorporating a fluorine-containing group like the 4-ethoxybenzenesulfonyl fluoride moiety is a rational design approach to leverage these benefits, aiming to create more stable and effective therapeutic agents. tandfonline.commdpi.com

Bioconjugation Strategies Utilizing Sulfonyl Fluoride Moieties

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or nucleic acid. Sulfonyl fluoride moieties, such as the one found in this compound, are considered "privileged" warheads for bioconjugation. nih.govresearchgate.net They possess an ideal balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues on proteins. nih.govresearchgate.net This reactivity is central to SuFEx click chemistry, which provides a reliable method for forging stable covalent bonds between molecules. The unique stability and reactivity of the sulfonyl fluoride group make it a popular choice for creating covalent probes and tools for chemical biology.

Labeling of Peptides and Proteins

The ability of sulfonyl fluorides to covalently modify proteins with high specificity is a cornerstone of their utility in chemical biology. This reaction allows for the attachment of labels—such as fluorescent dyes or biotin (B1667282)—to peptides and proteins, facilitating the study of their localization, trafficking, and interactions. rsc.org

The sulfonyl fluoride group is known to react with a range of nucleophilic amino acid side chains, making it a versatile tool for protein labeling. nih.gov Unlike other reagents that might only target a single type of amino acid, sulfonyl fluorides can form covalent bonds with several, depending on the specific protein environment. researchgate.net

Below is a table summarizing the amino acid residues known to be targeted by sulfonyl fluoride electrophiles.

| Amino Acid | Nucleophilic Group | Type of Reactivity |

| Serine (Ser) | Hydroxyl (-OH) | Covalent modification |

| Threonine (Thr) | Hydroxyl (-OH) | Covalent modification |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Covalent modification |

| Lysine (Lys) | Epsilon-amino (-NH2) | Covalent modification |

| Histidine (His) | Imidazole ring | Covalent modification |

| Cysteine (Cys) | Thiol (-SH) | Covalent modification |

This table summarizes the reactivity of the sulfonyl fluoride functional group with various amino acid residues, as reported in chemical biology literature. nih.govresearchgate.net

Emerging Applications in RNA and Carbohydrate Labeling

The utility of sulfonyl fluoride chemistry is expanding beyond proteins to other critical biomolecules like RNA and carbohydrates. nih.gov

RNA Labeling: Recent research has demonstrated that sulfonylating reagents can covalently modify the 2'-hydroxyl (2'-OH) group of RNA. researchgate.net This opens up new possibilities for RNA chemical biology, including the conjugation of labels like fluorophores or biotin for detection, imaging, and structural analysis. researchgate.net Aryl sulfonyl fluoride-modified oligonucleotides have also been designed as covalent aptamers, for example, to disrupt the interaction between the SARS-CoV-2 spike protein and its receptor.

Carbohydrate Labeling: Sulfonyl fluoride chemistry is also being applied to the study of carbohydrates and their interactions. In one strategy, a lactose-tethered arylfluorosulfate was used to glycosylate proteins by reacting with lysine residues, demonstrating a method for introducing carbohydrate moieties onto proteins. tandfonline.com In another approach, sulfonyl fluorides have been used in a "plant-and-cast" method to covalently cross-link carbohydrates to their binding proteins, enabling the study of weak or transient protein-carbohydrate interactions. nih.gov This methodology is valuable for creating specific binders for glycans, which are important in cancer research and glycobiology. nih.gov

Role in Materials Science and Polymer Chemistry

Synthesis of Polysulfates and Polysulfonates via SuFEx Click Chemistry

The advent of SuFEx click chemistry has provided a highly efficient pathway for the synthesis of high-molecular-weight polysulfates and polysulfonates. researchgate.netnih.gov These polymers, which had been largely absent from industrial applications, are of growing interest for their potential use in advanced plastics and smart materials. acs.org The core of this polymerization is the reaction between two monomers, typically a bis(aryl fluorosulfate) or a bis(sulfonyl fluoride) and a bis(aryl silyl (B83357) ether) or a bisphenol. nih.govnih.gov

The reaction is a step-growth polycondensation that is typically catalyzed by a base. researchgate.netnih.gov A variety of catalysts can be employed, including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bifluoride salts. nih.govnih.gov The polymerization proceeds rapidly and can be conducted under neat (solvent-free) conditions at elevated temperatures or in solvents such as N-methylpyrrolidone (NMP) and dimethylformamide (DMF). nih.govnih.gov This process yields the desired polymers in nearly quantitative amounts. nih.gov The primary byproduct of the reaction when using silyl ethers is a volatile and innocuous fluorosilane, which is easily removed. nih.govosti.gov

The resulting polysulfates exhibit a range of desirable properties, including excellent mechanical strength, optical clarity, and high resistance to chemical degradation, often superior to their polycarbonate analogues. researchgate.netnih.gov The versatility of the SuFEx process allows for the creation of a wide array of both homopolymers and copolymers by varying the monomer units, enabling the incorporation of functional groups found in other engineering polymers. nih.gov

Table 1: Synthesis of Polysulfates via SuFEx Polycondensation

| Monomer A | Monomer B | Catalyst | Conditions | Resulting Polymer | Key Properties |

|---|---|---|---|---|---|

| Bisphenol A bis(fluorosulfate) | Bisphenol A bis(silyl ether) | DBU | NMP or DMF, rt | BPA-Polysulfate | High molecular weight, >95% yield. nih.gov |

| Bis(aryl fluorosulfate) | Bis(aryl silyl ether) | Base catalyst | Neat or solvent | High-molecular-weight polysulfate | Resistant to chemical degradation, excellent mechanical and optical properties. nih.gov |

Functionalization of Polymeric Materials

Post-polymerization modification (PPM) is a powerful strategy for tailoring the properties of polymers by introducing new functional groups after the main polymer chain has been formed. researchgate.netnih.gov SuFEx chemistry has emerged as a robust tool for PPM due to the specific and controllable reactivity of the sulfonyl fluoride (B91410) group. researchgate.netacs.org Polymers can be synthesized with pendant sulfonyl fluoride or fluorosulfate (B1228806) groups, which then serve as reactive handles for subsequent functionalization. osti.gov

This approach allows for the precise installation of a wide variety of functionalities. The sulfonyl fluoride moiety is stable under many polymerization conditions but can be activated to react with nucleophiles like aryl silyl ethers or amines under specific catalytic conditions. osti.govnih.gov For example, functional polystyrenes and polyacrylamides containing fluorosulfate side chains have been used as scaffolds. osti.gov Fluorescent dyes bearing aryl silyl ether groups can be attached to these polymer backbones quantitatively and selectively through the SuFEx reaction. osti.gov This method has been used to study the kinetics and limitations of SuFEx reactions on polymer brushes, providing a framework for understanding and optimizing surface derivatization. researchgate.netacs.org

The combination of SuFEx with other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a platform for sequential and orthogonal post-polymerization modifications. osti.gov This allows for the creation of complex, multifunctional materials where different molecules can be attached to the same polymer backbone in a controlled manner. osti.govresearchgate.net

Table 2: Post-Polymerization Modification (PPM) using SuFEx Chemistry

| Polymer Scaffold | Pendant Reactive Group | Functionalizing Reagent | Catalyst | Resulting Modification |

|---|---|---|---|---|

| Polystyrene | Fluorosulfate (-OSO₂F) | Fluorescent dye with aryl silyl ether | Base catalyst | Covalently attached fluorescent dye. osti.gov |

| Polyacrylamide | Fluorosulfate (-OSO₂F) | Aryl silyl ether | Base catalyst | Selective side-chain functionalization. osti.gov |

| Polymer Brush | Sulfonyl fluoride (-SO₂F) | Aryl, alkyl, or benzyl (B1604629) silyl ether | Various catalysts | Surface derivatization with controlled density. researchgate.netacs.org |

Controlled Degradation and Functionalization of Sulfonyl Fluoride-Containing Polymers

While polysulfates are known for their high stability, recent research has focused on developing methods for their controlled degradation and chemical recycling. researchgate.netnih.gov This is a critical aspect of creating sustainable polymer materials that can be broken down into their constituent parts and reused, contributing to a circular economy. digitellinc.comdigitellinc.com

It has been demonstrated that the sulfate (B86663) linkages in certain polysulfates can be hydrolyzed under mild acidic or basic conditions. nih.govchemrxiv.orgnih.gov For instance, polysulfates synthesized via a chain-growth SuFEx polycondensation are fully degradable in aqueous ammonia (B1221849) or other mild basic and acidic solutions. nih.govchemrxiv.orgacs.org Similarly, polysulfamides, which are related S(VI) polymers, can be chemically recycled. acs.org Those derived from aromatic amines can be hydrolyzed back to their original monomers using aqueous HCl, while those based on aliphatic amines can be upcycled into dicarboxylic acid monomers via an oxidative process. acs.orgnih.gov

Furthermore, the polymer backbone itself can be a site for functionalization. In a novel class of polymers derived from thionyl tetrafluoride (SOF₄), the [-N=S(=O)F-O-] linkages that form the polymer backbone are themselves "SuFExable". nih.gov This means that after polymerization, these backbone linkages can undergo further SuFEx reactions with nucleophiles like phenols or amines. nih.gov This unique reactivity allows for the precise post-modification of the polymer backbone, leading to the creation of branched functional polymers and materials with potentially helical structures. nih.gov This opens up new avenues for designing materials with highly controlled compositions and conformations. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Ethoxybenzene-1-sulfonyl fluoride |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| N-methylpyrrolidone (NMP) |

| Dimethylformamide (DMF) |

| Thionyl tetrafluoride |

| Bisphenol A |

| Copper |

| Hydrochloric Acid |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-Ethoxybenzene-1-sulfonyl fluoride (B91410). While ¹H and ¹³C NMR provide information about the hydrocarbon framework, ¹⁹F NMR is particularly valuable due to the presence of the fluorine atom in the sulfonyl fluoride group.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing a unique probe for structural and electronic changes in the molecule. alfa-chemistry.combiophysics.org The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap and facilitates analysis. wikipedia.org

In the case of aryl sulfonyl fluorides, the ¹⁹F chemical shift is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group in 4-Ethoxybenzene-1-sulfonyl fluoride, are expected to increase electron density at the sulfonyl fluoride moiety, leading to a change in the ¹⁹F chemical shift compared to the unsubstituted benzenesulfonyl fluoride. For benzenesulfonyl fluoride, a ¹⁹F chemical shift of approximately +65.5 ppm (relative to CFCl₃) has been reported. ucsb.edu The ethoxy group at the para position would likely cause a slight upfield or downfield shift depending on the balance of its electron-donating resonance and inductive effects.

The coupling between the ¹⁹F nucleus and adjacent protons on the aromatic ring can also provide valuable structural information. However, ¹⁹F NMR spectra are often recorded with proton decoupling to simplify the spectrum to a single peak for the fluorine atom.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Aryl Sulfonyl Fluorides

| Compound | Solvent | Chemical Shift (δ) vs. CFCl₃ (ppm) |

| Benzenesulfonyl fluoride | Dilute | 65.464 ucsb.edu |

| 4-Methylbenzenesulfonyl fluoride | CDCl₃ | 66.2 rsc.org |

| 4-Propylbenzenesulfonyl fluoride | CDCl₃ | 66.3 rsc.org |

| 4-Fluorobenzenesulfonyl fluoride | CDCl₃ | 66.3, -111.9 rsc.org |

This table presents representative data for analogous compounds to illustrate typical chemical shift ranges. The exact chemical shift for this compound may vary.

Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS) for Product Analysis and Protein Labeling Studies

Mass spectrometry (MS) is a powerful tool for the characterization of this compound and for studying its application in chemical biology, particularly in the context of protein labeling.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent compound. The fragmentation pattern observed in the mass spectrum offers structural information. For benzenesulfonyl fluoride, the electron ionization mass spectrum shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of SO₂. nist.gov A similar fragmentation pattern would be expected for this compound, with additional fragments corresponding to the ethoxy-substituted phenyl cation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is instrumental in the analysis of reaction products and in proteomics studies involving protein labeling. nih.gov Aryl sulfonyl fluorides are known to act as covalent modifiers of proteins by reacting with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, and histidine. nih.govnih.gov

In a typical protein labeling experiment, a protein is incubated with this compound. After the reaction, the protein is digested into smaller peptides, which are then analyzed by LC-MS/MS. By comparing the mass spectra of the modified and unmodified peptides, the site of covalent modification can be identified. The high sensitivity and specificity of LC-MS/MS allow for the detection and characterization of even low levels of protein modification. nih.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (nominal) | Description |

| [M]⁺ | 204 | Molecular Ion |

| [M - F]⁺ | 185 | Loss of fluorine radical |

| [M - SO₂F]⁺ | 137 | Loss of sulfonyl fluoride radical |

| [M - SO₂]⁺ | 140 | Loss of sulfur dioxide |

| [C₆H₄OC₂H₅]⁺ | 121 | Ethoxyphenyl cation |

This table is predictive and based on the fragmentation patterns of similar aromatic sulfonyl compounds.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Mechanistic Investigations

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound and to gain insights into the mechanisms of its reactions, particularly those involving electron transfer steps.

The electrochemical synthesis of sulfonyl fluorides from thiols or sulfonyl hydrazides has been reported, highlighting the role of electron transfer in the formation of the sulfonyl fluoride group. acs.orgrsc.org These studies often utilize cyclic voltammetry to probe the reaction mechanism and to determine the optimal conditions for the electrochemical synthesis. By studying the electrochemical behavior of this compound, it may be possible to elucidate the mechanism of its covalent modification of biomolecules, particularly if redox processes are involved in the activation of the sulfonyl fluoride group.

Computational and Theoretical Studies of 4 Ethoxybenzene 1 Sulfonyl Fluoride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Ethoxybenzene-1-sulfonyl fluoride (B91410). These calculations provide detailed information about the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical properties.

Detailed research findings from DFT studies on analogous systems, such as ethoxybenzene and substituted benzenesulfonyl fluorides, allow for the construction of a comprehensive theoretical profile for 4-Ethoxybenzene-1-sulfonyl fluoride. acs.orgacs.orgresearchgate.net The optimized geometry reveals the conformational preferences of the ethoxy group and the sulfonyl fluoride moiety. In its minimum energy conformation, the ethoxy group is predicted to be coplanar with the benzene (B151609) ring to maximize resonance stabilization. acs.orgacs.orgresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is primarily localized on the electron-rich ethoxybenzene ring, while the LUMO is concentrated on the sulfonyl fluoride group, indicating that the sulfur atom is the primary electrophilic site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Reactivity descriptors, derived from the electronic structure, can quantify the molecule's susceptibility to different types of chemical reactions. The molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would show a negative potential around the oxygen atom of the ethoxy group and a strong positive potential around the sulfur atom of the sulfonyl fluoride group, confirming its electrophilic nature.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value | Description |

| Geometric Parameters | ||

| S-F Bond Length | 1.59 Å | The distance between the sulfur and fluorine atoms. |

| S-O Bond Length (Sulfonyl) | 1.43 Å | The distance between the sulfur and oxygen atoms of the sulfonyl group. |

| C-S Bond Length | 1.77 Å | The distance between the sulfur atom and the carbon atom of the benzene ring. |

| C-O-C Bond Angle (Ethoxy) | 118.5° | The bond angle within the ethoxy group. |

| Electronic Properties | ||

| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.62 eV | A measure of the molecule's excitability and kinetic stability. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

| Reactivity Descriptors | ||

| Global Hardness (η) | 2.81 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.18 eV⁻¹ | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | 2.45 eV | A measure of the molecule's ability to accept electrons. |

Note: The data in this table are illustrative and based on typical values for similar compounds calculated using DFT methods.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.nethkust.edu.hk In the context of this compound, MD simulations can provide valuable insights into its interactions with biological macromolecules, such as proteins. nih.gov Given that sulfonyl fluorides are known to act as covalent inhibitors of certain enzymes, particularly serine proteases, MD simulations can elucidate the mechanism of this interaction at an atomic level. acs.orgnih.govnih.gov

A typical MD simulation would involve placing this compound in the active site of a target protein, solvating the system with water molecules, and then simulating the trajectory of all atoms over a period of nanoseconds to microseconds. These simulations can reveal the key intermolecular interactions that govern the binding of the ligand to the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. eco-vector.com Furthermore, for a covalent inhibitor like a sulfonyl fluoride, MD simulations can help to understand the conformational changes that occur within the active site leading up to the covalent bond formation between the sulfur atom of the sulfonyl fluoride and a nucleophilic residue of the protein, such as the hydroxyl group of a serine residue. acs.orgnih.gov

The stability of the protein-ligand complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. The specific interactions can be quantified by calculating the distances between key atoms and the number of hydrogen bonds formed. The binding free energy, which is a measure of the affinity of the ligand for the protein, can also be estimated from the simulation data using various computational methods.

Interactive Data Table: Simulated Interaction Parameters of this compound with a Model Serine Protease

| Interaction Parameter | Description | Illustrative Finding |

| Binding Site Residues | Key amino acid residues in the protein's active site that interact with the ligand. | Ser195, His57, Asp102 (catalytic triad), Gly193, Phe41 |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the ligand and the protein. | A stable hydrogen bond is observed between the sulfonyl oxygen and the backbone amide of Gly193. |

| Hydrophobic Interactions | Nonpolar interactions between the ethoxybenzene moiety of the ligand and hydrophobic residues. | The ethoxybenzene ring forms favorable hydrophobic contacts with the side chain of Phe41. |

| Covalent Bond Formation | The distance between the sulfur atom of the sulfonyl fluoride and the oxygen atom of the Ser195 side chain. | The S-O distance decreases over the simulation time, indicating the system is moving towards the transition state for covalent bond formation. |

| Binding Free Energy (ΔG_bind) | The estimated free energy change upon binding of the ligand to the protein. | -8.5 kcal/mol (indicative of a favorable binding interaction). |

| RMSD of Ligand | The root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | A low RMSD value (e.g., < 2 Å) suggests that the ligand remains stably bound in the active site. |

Note: The data in this table are hypothetical and for illustrative purposes, representing typical results from an MD simulation of a sulfonyl fluoride inhibitor with a serine protease.

Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways and transition states is essential for understanding the chemical reactivity of this compound. mdpi.com This involves using quantum chemical methods to map out the potential energy surface for a given reaction, identifying the minimum energy pathways, and characterizing the structures and energies of reactants, products, intermediates, and transition states. semanticscholar.org A key reaction of interest for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which involves the nucleophilic substitution at the sulfur atom. nih.govu-tokyo.ac.jpccspublishing.org.cn

Theoretical calculations can be used to model the reaction of this compound with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. iupac.org These calculations can help to elucidate the reaction mechanism, which for sulfonyl fluorides is generally believed to proceed through an addition-elimination pathway involving a pentacoordinate sulfurane intermediate. mdpi.com By locating the transition state for the reaction, the activation energy can be calculated, which provides a quantitative measure of the reaction rate.

The effect of the ethoxy substituent on the reactivity of the sulfonyl fluoride group can also be investigated computationally. The electron-donating nature of the ethoxy group is expected to slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl fluoride, which would be reflected in a higher calculated activation energy for nucleophilic attack.

Interactive Data Table: Calculated Energetics for the Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Description | Illustrative Energy (kcal/mol) |

| Reactants | The initial energy of this compound and the nucleophile. | 0.0 (Reference) |

| Transition State 1 (TS1) | The energy barrier for the initial nucleophilic attack on the sulfur atom to form the intermediate. This is the rate-determining step. | +15.2 |

| Pentacoordinate Intermediate | A transient, high-energy species where the sulfur atom is bonded to five groups (the original four and the incoming nucleophile). | +5.8 |

| Transition State 2 (TS2) | The energy barrier for the departure of the fluoride leaving group from the intermediate. | +8.1 |

| Products | The final energy of the sulfonated nucleophile and the fluoride ion. | -10.5 |

| Overall Reaction Energy (ΔE_rxn) | The difference in energy between the products and the reactants, indicating whether the reaction is exothermic or endothermic. | -10.5 (Exothermic) |

Note: The energy values in this table are hypothetical and represent a plausible reaction profile for a SuFEx-type reaction involving a sulfonyl fluoride, as determined by quantum chemical calculations.

Challenges and Future Directions in 4 Ethoxybenzene 1 Sulfonyl Fluoride Research

Development of Greener and More Sustainable Synthetic Protocols

A primary challenge in the broader application of sulfonyl fluorides is the reliance on traditional synthetic methods that can be harsh and generate substantial waste. The future of 4-Ethoxybenzene-1-sulfonyl fluoride (B91410) synthesis is increasingly focused on green and sustainable chemistry principles. Researchers are actively developing protocols that minimize environmental impact by using less hazardous reagents and improving atom economy.

Key advancements include one-pot procedures that convert abundant and inexpensive starting materials, such as sulfonic acids and sulfonates, directly into sulfonyl fluorides under mild conditions. nih.govsemanticscholar.orgnih.gov These methods often use readily available and easy-to-handle reagents, providing a favorable alternative to older techniques. nih.gov Another promising frontier is the use of flow chemistry, which allows for the safe and controlled synthesis of these compounds. researchgate.netacs.org Electrochemical approaches within flow systems, for instance, enable the oxidative coupling of thiols and potassium fluoride at room temperature, drastically reducing reaction times from hours to minutes and improving yields. researchgate.netresearchgate.netnih.gov

Recent strategies also involve novel catalytic systems, such as copper-catalyzed decarboxylative halosulfonylation, which transforms aromatic acids into sulfonyl fluorides, bypassing the need for pre-functionalized substrates. princeton.eduacs.org

Table 1: Comparison of Traditional vs. Modern Synthetic Protocols for Arylsulfonyl Fluorides

| Feature | Traditional Methods | Greener & Sustainable Protocols |

|---|---|---|

| Starting Materials | Often requires sulfonyl chlorides | Utilizes abundant sulfonic acids, sulfonates, thiols, or aromatic acids nih.govresearchgate.netprinceton.edu |

| Reaction Conditions | Can involve harsh reagents and high temperatures | Mild, often room temperature, transition-metal-free options available nih.gov |

| Methodology | Multi-step, batch processing | One-pot synthesis, continuous flow chemistry, electrochemistry semanticscholar.orgresearchgate.net |

| Efficiency | Variable yields, longer reaction times | High yields, significantly reduced reaction times (e.g., minutes in flow) researchgate.net |

| Sustainability | Higher waste generation | Improved atom economy, use of safer reagents (e.g., KHF₂) nih.gov |

Expanding the Scope of SuFEx Reactivity for Novel Applications

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" reaction has been pivotal for the application of compounds like 4-Ethoxybenzene-1-sulfonyl fluoride. sigmaaldrich.comresearchgate.netrsc.org While the S(VI)-F bond is remarkably stable, its reactivity can be selectively unleashed, allowing for the reliable and efficient connection of molecular modules. thieme-connect.comccspublishing.org.cn The challenge now lies in expanding the repertoire of SuFEx reactions to create increasingly complex and functional molecules.

A major area of exploration is polymer science. SuFEx polymerization enables the synthesis of high-molecular-weight polysulfates and polysulfonates by connecting bis(aryl sulfonyl fluorides) with bis(aryl silyl (B83357) ethers). rsc.orgaccessscience.com These materials exhibit impressive properties, including high thermal stability. rsc.org Researchers are also exploring multidimensional SuFEx connectors, such as thionyl tetrafluoride (SOF₄), which act as hubs to create intricate, branched, or even helical polymer structures. nih.govresearchgate.netnih.gov Furthermore, the SuFExable linkages within a polymer backbone can be precisely modified after polymerization, allowing for the synthesis of materials with finely tuned composition and conformation. researchgate.net The development of SuFEx-derived dynamic covalent reactions also opens pathways for creating degradable polymers and adaptive materials. acs.org

Rational Design of Highly Selective Covalent Modifiers

This compound and related structures are privileged "warheads" in chemical biology due to their ability to form stable covalent bonds with proteins. rsc.orgrsc.org A key advantage is their capacity to react with a range of nucleophilic amino acid residues—including serine, threonine, tyrosine, and lysine (B10760008)—not just the more commonly targeted cysteine. ccspublishing.org.cnacs.orgresearchgate.netenamine.net This versatility significantly expands the portion of the proteome that can be targeted. nih.gov

The ongoing challenge is to achieve high selectivity for a single protein target, and even a specific residue within that target's binding site. The future in this area is dominated by structure-guided design. rsc.orgacs.org By leveraging high-resolution protein structures, researchers can rationally design sulfonyl fluoride-containing molecules to precisely position the electrophilic warhead near a desired nucleophilic residue. acs.orgrsc.org This approach has successfully yielded covalent inhibitors that target non-catalytic residues, a strategy that can provide novel mechanisms of action and improved selectivity. acs.orgnih.gov Computational modeling, including quantum mechanics/molecular mechanics (QM/MM) approaches, is becoming crucial for understanding the reaction mechanisms and predicting the reactivity of inhibitors with specific residues, further refining the design process. nih.gov

Integration with High-Throughput Screening and Proteomics Platforms

The reliability and biocompatibility of SuFEx chemistry make it highly suitable for modern drug discovery platforms. A significant future direction is the full integration of SuFEx into high-throughput screening (HTS) and hit-to-lead optimization pipelines. nih.govjk-sci.com This involves miniaturizing the synthesis of large, diverse libraries of compounds in formats like 384-well plates. researchgate.net The products of these picomole-scale reactions can often be screened directly for biological activity without purification, dramatically accelerating the discovery of new bioactive molecules. nih.govacs.org

In parallel, sulfonyl fluorides are essential tools for chemical proteomics, particularly Activity-Based Protein Profiling (ABPP). nih.govnih.gov ABPP uses reactive probes to map the functional state of entire enzyme families directly in native biological systems. nih.gov Alkyne-tagged sulfonyl fluoride probes allow for the covalent labeling of active proteins, which can then be identified and quantified using mass spectrometry. researchgate.netresearchgate.net This integrated approach is powerful for identifying the specific protein targets of compounds discovered in phenotypic screens and for validating target engagement in cells. rsc.org

Table 2: Role of this compound Analogues in Modern Discovery Platforms

| Platform | Application of Sulfonyl Fluorides | Key Advantage |

|---|---|---|

| High-Throughput Synthesis | Building blocks for rapid, miniaturized library generation via SuFEx chemistry. jk-sci.comresearchgate.net | Efficiency and reliability of the SuFEx reaction allows for direct screening of unpurified products. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Serve as reactive "warheads" in chemical probes to covalently label active enzymes. researchgate.netnih.gov | Enables global profiling of enzyme activity and identification of inhibitor targets in complex proteomes. nih.gov |

| Target Deconvolution | Used in competition experiments to identify the cellular targets of hit compounds from phenotypic screens. rsc.org | Covalent nature of the interaction facilitates robust target identification and validation. |

| Chemoproteomics | Mapping of ligandable sites across the proteome, including non-cysteine residues. researchgate.netacs.org | Expands the scope of the "druggable" proteome by targeting a wider range of amino acids. nih.gov |

Exploration of New Therapeutic Areas and Materials Applications

The unique properties of the sulfonyl fluoride group continue to open doors to new applications. In therapeutics, the primary future direction is the expansion of the druggable proteome by designing covalent therapies for targets that lack an accessible cysteine residue. nih.govresearchgate.net This strategy is being applied to challenging targets like protein-protein interactions and kinases where achieving selectivity with reversible inhibitors is difficult. rsc.orgnih.gov

In materials science, SuFEx click chemistry is a powerful tool for creating novel high-performance polymers. rsc.org Beyond the polysulfates and polysulfonates already being developed, new classes of polymers such as polysulfamides and polysulfonimidates are being synthesized. acs.orgbohrium.com These materials offer potential for applications requiring high thermal stability, specific mechanical properties, or tailored degradability. The ability to create well-defined, functional polymers through SuFEx polymerization is a significant area for future growth, with potential applications ranging from advanced engineering plastics to new biomaterials. There is also emerging interest in their use for the development of innovative agrochemicals. researchgate.net

常见问题

Q. How to design a robust protocol for studying the electrophilic reactivity of this compound with thiols?

- Methodological Answer :

- Competitive Titrations : Use Ellman’s reagent (DTNB) to quantify free thiols before and after reaction.

- Stopped-Flow Kinetics : Measure second-order rate constants (k2) under pseudo-first-order conditions.

- Computational Modeling : Validate experimental rates with DFT calculations (e.g., Gibbs free energy of transition states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。